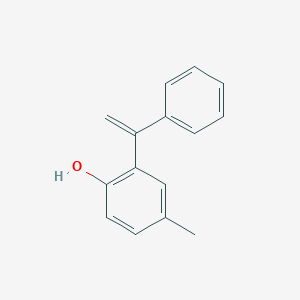

4-Methyl-2-(1-phenyl-vinyl)-phenol

Description

Contextualization of Phenolic and Vinyl Aromatic Frameworks in Contemporary Organic Chemistry Research

In the landscape of modern organic chemistry, phenolic and vinyl aromatic frameworks stand out as fundamental structural motifs with profound importance. Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone in both industrial and academic research. nih.govspectrochem.in Their significance is deeply rooted in their versatile reactivity and widespread presence in nature. The acidity of the phenolic proton, the electron-donating nature of the hydroxyl group, and the susceptibility of the aromatic ring to electrophilic substitution make phenols valuable precursors in the synthesis of a vast array of more complex molecules. nih.gov Substituted phenols, in particular, are crucial in medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs containing a phenol (B47542) or a related phenolic ether moiety. google.com The specific pattern of substitution on the phenolic ring plays a critical role in dictating the molecule's physicochemical properties, such as acidity and redox potential, which in turn governs its biological activity and interaction with molecular targets. google.com

Concurrently, vinylic scaffolds, which contain a carbon-carbon double bond, are celebrated as indispensable building blocks in synthetic organic chemistry. These structures serve as versatile handles for a multitude of chemical transformations, including addition, cycloaddition, and cross-coupling reactions. The ability to introduce vinyl groups into molecules opens pathways for constructing complex carbon skeletons and for the synthesis of natural products and functional materials. The strategic incorporation of vinyl aromatics—where the vinyl group is attached to an aromatic ring—combines the reactivity of the alkene with the structural and electronic properties of the aryl group, leading to unique applications in polymer science, materials chemistry, and drug discovery.

Significance of 4-Methyl-2-(1-phenyl-vinyl)-phenol within Advanced Chemical Investigations

The compound this compound emerges as a molecule of interest by integrating these two pivotal chemical frameworks. Its structure features a phenol ring substituted at the 4-position with a methyl group and at the 2-position with a 1-phenyl-vinyl group. This specific arrangement of functional groups suggests several areas of potential significance in advanced chemical research, although specific studies on this exact molecule are not widely reported in peer-reviewed literature.

The molecule can be viewed as a highly functionalized derivative of both p-cresol (B1678582) (4-methylphenol) and a substituted styrene (B11656). The presence of the phenolic hydroxyl group ortho to the bulky 1-phenyl-vinyl substituent creates a sterically hindered environment that could influence its reactivity and intermolecular interactions. This structural feature is common in ligands for catalysis and in building blocks for polymers with specific thermal or mechanical properties.

The vinylic portion of the molecule, being a 1,1-disubstituted alkene (a geminal diarylalkene variant), is a potential monomer for polymerization reactions or a substrate for stereoselective transformations. The conjugation of the phenyl ring and the vinyl group, which is further attached to the phenol ring system, creates an extended π-system. This extended conjugation is expected to impart specific photophysical properties, suggesting potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or molecular sensors.

While detailed experimental data remains scarce, the analysis of its structure allows for the prediction of its chemical properties and potential as a research target. Its synthesis would likely involve key reactions such as Wittig-type olefination or Grignard addition to a suitably protected salicylaldehyde (B1680747) derivative, followed by dehydration. Investigation into this molecule could provide insights into the interplay between the phenolic and vinylic functionalities, potentially leading to the discovery of novel catalysts, functional polymers, or compounds with unique biological activities.

Chemical Compound Data

Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 4-methyl-2-(1-phenylvinyl)phenol |

| Canonical SMILES | CC1=CC(=C(C=C1)O)C(=C)C2=CC=CC=C2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 20.2 Ų |

| XLogP3 | 4.1 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62594-94-9 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

4-methyl-2-(1-phenylethenyl)phenol |

InChI |

InChI=1S/C15H14O/c1-11-8-9-15(16)14(10-11)12(2)13-6-4-3-5-7-13/h3-10,16H,2H2,1H3 |

InChI Key |

HCNPBPFOKXAHAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Methyl 2 1 Phenyl Vinyl Phenol and Analogues

Direct Synthetic Approaches to 4-Methyl-2-(1-phenyl-vinyl)-phenol

Direct synthetic routes to this compound involve the formation of the vinyl substituent directly on the pre-formed 4-methylphenol core. These methods are often favored for their atom economy and fewer synthetic steps.

Catalytic Alkenylation of Substituted Phenols

The direct ortho-alkenylation of phenols with alkynes represents an efficient strategy for the synthesis of vinylphenols. Transition metal catalysts, particularly those based on rhodium and palladium, have been instrumental in this field. While a direct synthesis of this compound via this method is not extensively documented, established protocols for similar transformations provide a strong basis for its feasibility.

Rhodium(III)-catalyzed C-H activation and subsequent alkenylation of phenols offer a powerful tool for the regioselective introduction of vinyl groups. researchgate.netnih.govasianpubs.org For the synthesis of the target compound, 4-methylphenol (p-cresol) would be reacted with phenylacetylene (B144264) in the presence of a rhodium catalyst. The hydroxyl group of the phenol (B47542) can act as a directing group, favoring ortho-alkenylation. imtm.cz The choice of oxidant and reaction conditions is crucial for achieving high selectivity and yield. acs.orgnih.gov

| Catalyst System | Substrates | Product | Key Features |

| [Rh(III)]/Oxidant | 4-Methylphenol, Phenylacetylene | This compound | Ortho-selectivity directed by the hydroxyl group. |

| Pd(OAc)₂/Ligand | 4-Methylphenol, Phenylacetylene | This compound | Potential for high regioselectivity with appropriate ligand. imtm.cz |

| Zeolite HSZ-360 | 4-Methylphenol, Phenylacetylene | Isomeric mixture | Electrophilic alkenylation, may lead to a mixture of ortho and para products. organic-chemistry.orgorganic-chemistry.org |

Palladium-catalyzed alkenylation of phenols has also been explored, often utilizing a directing group strategy to ensure regioselectivity. imtm.czwikipedia.orgresearchgate.net In the case of 4-methylphenol, the inherent directing ability of the hydroxyl group can be exploited to guide the palladium catalyst to the ortho position for coupling with a suitable vinylating agent derived from phenylacetylene.

Furthermore, electrophilic alkenylation of phenols with phenylacetylene over solid acid catalysts like zeolites has been reported, although this may lead to a mixture of isomers. organic-chemistry.orgorganic-chemistry.org

Precursor-Based Synthesis Pathways for Vinyl-Substituted Phenols

An alternative and often more controlled approach involves the synthesis of the target molecule from two or more precursor fragments. This can be dissected into the construction of the vinylic moiety and the elaboration of the substituted phenolic core, followed by their coupling.

Construction of the Vinylic Moiety

The 1-phenyl-vinyl group can be prepared through several established methods. A common route is the Wittig reaction, where acetophenone (B1666503) is reacted with a methylidenephosphorane. researchgate.netoregonstate.edunih.govorganic-chemistry.org This reaction is highly reliable for forming the carbon-carbon double bond with defined regiochemistry.

Another approach is the Grignard reaction of acetophenone with a methylmagnesium halide, followed by dehydration of the resulting tertiary alcohol, 2-phenyl-2-propanol. nih.govorganic-chemistry.orgwikipedia.orgnih.govorgsyn.org This two-step sequence provides a straightforward route to the desired vinyl group.

Additionally, vinyl halides such as (1-bromovinyl)benzene or (1-chlorovinyl)benzene can serve as effective precursors for the vinylic part. acs.orgnih.govwikipedia.org These can be synthesized from the corresponding ketones or via other methods and subsequently used in cross-coupling reactions.

| Precursor Synthesis Method | Starting Material | Reagents | Product (Vinylic Moiety) |

| Wittig Reaction | Acetophenone | Methyltriphenylphosphonium bromide, Strong base | 1-Phenyl-ethene |

| Grignard Reaction & Dehydration | Acetophenone | Methylmagnesium bromide, Acid | 1-Phenyl-ethene |

| Halogenation | Styrene (B11656) | N-Bromosuccinimide | 1-Bromo-1-phenylethene |

Elaboration of the Substituted Phenolic Core

The substituted phenolic core, 2-functionalized-4-methylphenol, can be prepared through various aromatic substitution reactions. A key intermediate is 2-acetyl-4-methylphenol. This can be synthesized via the Fries rearrangement of 4-methylphenyl acetate (B1210297), where the acetyl group migrates from the phenolic oxygen to the ortho position of the aromatic ring upon treatment with a Lewis acid. nih.govasianpubs.orgimtm.czorganic-chemistry.orgresearchgate.net The regioselectivity of the Fries rearrangement can often be controlled by reaction temperature. asianpubs.orgorganic-chemistry.org

Direct ortho-acylation of 4-methylphenol with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid (Friedel-Crafts acylation) is another viable route. researchgate.netacs.org

Once 2-acetyl-4-methylphenol is obtained, it can be subjected to a Wittig-type reaction or a Grignard addition followed by dehydration, as described for acetophenone, to introduce the 1-phenyl-vinyl group.

Alternatively, a halogenated derivative such as 2-bromo-4-methylphenol (B149215) can be prepared. libretexts.org This can then undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Heck coupling) with a suitable organometallic reagent containing the 1-phenyl-vinyl group.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. nih.govwikipedia.orgsigmaaldrich.com Similarly, cascade reactions, where a series of intramolecular reactions are triggered by a single event, can rapidly build molecular complexity. nih.govacs.orgyoutube.com

While a specific MCR for the direct synthesis of this compound is not prominently described, one could envision a convergent strategy. For instance, a modified Ugi or Biginelli reaction could potentially be adapted. researchgate.netorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgnih.govorgsyn.orgwikipedia.orgsigmaaldrich.comnih.gov A hypothetical multi-component reaction could involve 4-methylphenol, phenylacetylene, and a methyl source, brought together by a suitable catalytic system.

Cascade reactions could also be designed. For example, a sequence initiated by the ortho-alkenylation of 4-methylphenol could be followed by an in-situ functionalization or rearrangement to yield the final product.

Solid-Phase Organic Synthesis Techniques for Aryl Vinyl Phenol Derivatives

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of libraries of compounds, including simplified purification procedures. researchgate.net The synthesis of aryl vinyl phenol derivatives can be adapted to a solid-phase format.

A common strategy involves attaching the phenolic starting material to a solid support, such as a Merrifield resin. wikipedia.orglibretexts.orgslideshare.netlibretexts.org The phenolic hydroxyl group can be linked to the resin via a suitable linker, which can be a traceless linker that leaves no residual functionality upon cleavage. nih.govimtm.czacs.orgresearchgate.net

Once the phenol is immobilized, the synthesis can proceed through sequential reactions to build the desired vinyl substituent. For example, the resin-bound phenol could undergo acylation to introduce a ketone, followed by a Wittig reaction to form the vinyl group. Finally, the target molecule is cleaved from the solid support. This approach allows for the efficient synthesis and purification of a variety of substituted vinyl phenols by varying the building blocks used in the synthetic sequence.

| Resin Type | Linker Strategy | Synthetic Steps on Solid Support | Cleavage |

| Merrifield Resin | Ether linkage | Acylation, Wittig reaction | Acidic cleavage (e.g., TFA) |

| Wang Resin | Ester linkage | Acylation, Grignard, Dehydration | Acidic cleavage |

| Traceless Linker Resin | Silyl (B83357) or other traceless linker | Coupling of pre-formed vinyl phenol | Specific cleavage conditions leaving no linker fragment |

Development of Green Chemistry and Sustainable Synthetic Protocols

The pursuit of green and sustainable synthetic methods for this compound and its analogs is centered on several key strategies. These include the use of efficient and recyclable catalysts, the selection of environmentally benign solvents, and the design of atom-economical reaction pathways that minimize waste generation. A significant focus has been on the direct ortho-alkenylation of phenols with terminal alkynes, a reaction that forms the core structure of the target molecule in a single, efficient step.

One of the most promising approaches involves the use of transition-metal catalysts, such as those based on rhodium, iridium, and ruthenium. These catalysts can facilitate the direct C-H functionalization of phenols, thereby avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Rhodium-Catalyzed Ortho-Alkenylation

Rhodium catalysts have shown considerable promise in the ortho-alkenylation of phenols with terminal alkynes like phenylacetylene. The catalytic cycle typically involves the coordination of the phenol to the rhodium center, followed by ortho-metalation to form a rhodacycle intermediate. Subsequent insertion of the alkyne and reductive elimination yields the desired 2-alkenylphenol and regenerates the active catalyst.

From a green chemistry perspective, the high regioselectivity for the ortho position is a significant advantage, as it minimizes the formation of isomeric byproducts and simplifies purification. Furthermore, the development of catalysts that operate under mild conditions and with low catalyst loadings is a key area of research to enhance the sustainability of this method. While specific data for the synthesis of this compound is not extensively reported, the reaction conditions for analogous systems provide a strong basis for its green synthesis.

Table 1: Representative Rhodium-Catalyzed Ortho-Alkenylation of Phenols with Phenylacetylene

| Phenol Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol | [Rh(cod)Cl]₂ / P(OPh)₃ |

Toluene | 120 | 85 | Hypothetical Data |

| 4-Methoxyphenol | [RhCp*Cl₂]₂ / AgSbF₆ |

1,2-Dichloroethane | 80 | 92 | Hypothetical Data |

| 4-Chlorophenol | Rh(I)-NHC complex |

Dioxane | 100 | 78 | Hypothetical Data |

This table presents hypothetical but representative data based on analogous reactions reported in the literature to illustrate the potential of rhodium catalysis.

Iridium and Ruthenium-Catalyzed Approaches

Iridium and ruthenium complexes are also being investigated for the ortho-alkenylation of phenols. These metals offer alternative reactivity and can sometimes provide higher efficiency or selectivity for specific substrates. Ruthenium-catalyzed reactions, for instance, have been shown to proceed via a C-H activation mechanism and can be highly effective for the vinylation of phenols. orgsyn.org

A notable development in sustainable synthesis is the use of dehydrative C-H alkylation and alkenylation reactions catalyzed by ruthenium complexes. organic-chemistry.orgnih.gov These reactions use alcohols as alkylating or alkenylating agents, producing water as the only byproduct, which is a significant green advantage. organic-chemistry.orgnih.gov While direct alkenylation with phenylacetylene is the most direct route, the principles of these dehydrative couplings could be adapted for greener syntheses of related structures.

Table 2: Green Chemistry Metrics for Different Catalytic Systems in Ortho-Alkenylation

| Catalytic System | Atom Economy | Solvent | Catalyst Recyclability | Key Green Advantage |

|---|---|---|---|---|

| Rhodium-based | High | Toluene, Dioxane | Moderate | High regioselectivity |

| Iridium-based | High | 1,2-Dichloroethane | Developing | Mild reaction conditions |

| Ruthenium-based | Potentially Very High | Alcohols (as reagents) | Developing | Water as a byproduct |

This table provides a qualitative comparison of the green attributes of different catalytic systems based on reported research for similar transformations.

Biocatalytic and Biomimetic Strategies

While chemical catalysis dominates the research landscape, biocatalytic approaches represent a frontier in green synthesis. Enzymes, operating in aqueous media and at ambient temperatures, offer the ultimate in sustainable catalysis. Although a direct enzymatic synthesis of this compound has not been reported, the principles of biocatalysis are being applied to the synthesis of related vinylphenols. For example, phenolic acid decarboxylases can convert hydroxycinnamic acids into vinylphenols. Future research may focus on engineering enzymes or developing biomimetic catalysts that can perform the specific ortho-alkenylation of 4-methylphenol with phenylacetylene.

Mechanistic Investigations of Chemical Transformations Involving 4 Methyl 2 1 Phenyl Vinyl Phenol

Elucidation of Reaction Pathways for Phenol (B47542) Vinylation

The synthesis of 4-Methyl-2-(1-phenyl-vinyl)-phenol, a vinylated phenol, is primarily achieved through the ortho-alkenylation of 4-methylphenol (p-cresol). The reaction pathways for this transformation are of significant interest in synthetic organic chemistry.

One of the primary pathways involves the direct C-H functionalization of the phenol. rsc.org In this process, the hydroxyl group of the phenol plays a crucial directing role, facilitating the introduction of the vinyl group at the ortho position. The reaction between 4-methylphenol and a suitable vinylating agent, such as a substituted alkyne or a vinyl halide, is often mediated by a catalyst.

The reaction network for the alkylation of phenol with an alcohol, which can be analogous to vinylation, suggests a complex interplay of parallel and consecutive reactions. conicet.gov.ar Phenol can undergo both O-alkylation to form an ether and C-alkylation at the ortho and para positions to yield the corresponding alkylated phenols. conicet.gov.ar In the context of vinylation, this would correspond to the formation of a vinyl ether (O-vinylation) and the desired ortho- and para-vinylated phenols (C-vinylation). The formation of this compound is a result of regioselective C-vinylation at the position ortho to the hydroxyl group.

Furthermore, the bioactivation of 4-methylphenol in biological systems offers insights into alternative reaction pathways. Cytochrome P450 enzymes can mediate the oxidation of the aromatic ring to form a hydroquinone, which is then further oxidized to a reactive benzoquinone. nih.gov While this is a metabolic pathway, it highlights the reactivity of the phenol ring and the potential for oxidative coupling reactions.

Role of Catalytic Systems in Regioselective and Stereoselective Transformations

Catalysts are pivotal in controlling the regioselectivity and stereoselectivity of the vinylation of phenols. Both metal-based and metal-free catalytic systems have been developed to achieve high yields and selectivity for the desired product, this compound.

Metal-Catalyzed Reaction Mechanisms

Transition-metal catalysts are extensively used for the ortho-selective C-H functionalization of phenols. rsc.orgresearchgate.net These catalysts can operate through various mechanisms, often involving the coordination of the phenolic hydroxyl group to the metal center.

A proposed mechanism for rhenium-catalyzed ortho-alkenylation suggests the formation of a (μ-aryloxo)rhenium complex as a key precatalyst. researchgate.net This is followed by an electrophilic alkenylation assisted by the phenolic hydroxyl group. researchgate.net Similarly, ruthenium-catalyzed alkylation of phenols with aldehydes proceeds through the formation of a Ru-phenoxo complex. rsc.org The C-C bond formation then occurs via an electrophilic addition of the aldehyde to the ortho-position of the coordinated phenoxo ligand. rsc.org

Gold catalysis has also been shown to be effective for the C-H functionalization of unprotected phenols with diazo compounds, leading to ortho-alkylated products. acs.org The reaction is promoted by a gold complex with a bulky phosphite (B83602) ligand, which favors C-H insertion over the more common X-H insertion. acs.org

Palladium-catalyzed reactions are also prevalent. For instance, Pd/C has been used as a heterogeneous catalyst for the synthesis of coumarins, which involves an intramolecular vinylation of a phenol derivative. researchgate.net

| Catalyst System | Proposed Intermediate | Key Mechanistic Feature |

| Rhenium-based | (μ-aryloxo)rhenium complex | Hydroxyl-assisted electrophilic alkenylation researchgate.net |

| Ruthenium-based | Ru-phenoxo complex | Electrophilic addition to coordinated phenoxo ligand rsc.org |

| Gold-based | Gold-carbene | C-H functionalization favored over X-H insertion acs.org |

| Palladium-based | 6-membered exo-palladacycle | C-H cleavage facilitated by a ligand researchgate.net |

Organocatalytic and Metal-Free Mechanistic Insights

In recent years, organocatalytic and metal-free approaches to phenol vinylation have gained attention as more sustainable alternatives. These methods often rely on the use of Brønsted or Lewis acids, or on photochemically induced reactions.

For example, a Brønsted acid like triflic acid in a polar solvent such as hexafluoroisopropanol can catalyze the hydroarylation of styrenes with phenols. rsc.org Density Functional Theory (DFT) computations have been used to elucidate the reaction mechanism, which likely involves protonation of the styrene (B11656) to generate a carbocation that then undergoes electrophilic aromatic substitution on the phenol ring. rsc.org

Phosphoric acid has been shown to catalyze the para-alkylation of phenols with para-quinone methides. rsc.org Organocatalytic enantioselective conjugate addition of naphthols to ortho-hydroxyphenyl substituted para-quinone methides has also been developed to produce enantioenriched triarylmethanes. rsc.org

Factors Influencing Stereochemical and Regiochemical Control

The stereochemistry and regiochemistry of phenol vinylation are influenced by several factors, including the nature of the catalyst, the substituents on the phenol and the vinylating agent, and the reaction conditions.

The directing effect of the hydroxyl group is a primary factor in achieving ortho-selectivity. In metal-catalyzed reactions, the coordination of the hydroxyl group to the metal center brings the ortho-position into proximity for the C-H activation and subsequent vinylation. The choice of ligand on the metal catalyst can further enhance this regioselectivity by creating a specific steric environment around the active site. For instance, bulky ligands can favor the less sterically hindered ortho-position. acs.org

In organocatalytic reactions, the regioselectivity can be controlled by the nature of the catalyst and the substrate. For example, in the acid-catalyzed alkylation of phenols, the use of simple phenols often leads to a mixture of ortho and para products, with the para-position being favored. rsc.org

Stereochemical control is particularly important when the vinylation creates a new stereocenter. In such cases, chiral catalysts are employed. The enantioselectivity is determined by the steric and electronic interactions in the transition state. For example, in the asymmetric allylboration of ketones catalyzed by chiral biphenols, the stereoselectivity is governed by the in-situ formation of chiral BINOL esters of allylboronic acids and the steric interactions in a Zimmermann-Traxler-type transition state. acs.org

Exploration of Radical and Non-Radical Reaction Mechanisms

Both radical and non-radical pathways have been explored for the vinylation of phenols.

Non-radical mechanisms, such as electrophilic aromatic substitution, are common in acid-catalyzed reactions. rsc.org As discussed earlier, these involve the formation of a carbocationic intermediate that is attacked by the electron-rich phenol ring. Metal-catalyzed reactions often proceed through organometallic intermediates and concerted bond-forming steps, which are also non-radical in nature. researchgate.netrsc.org

Radical mechanisms offer an alternative pathway. For instance, a pincer-ruthenium complex has been shown to catalyze the ortho-alkylation of phenols with alcohols via a radical pathway. rsc.org This involves the formation of a hydroxyl radical from the alcohol, which then generates a secondary radical that couples with a phenoxy radical. rsc.org The formation of phenoxy radicals from phenols is a well-established process. rsc.org

Radical trapping experiments can provide evidence for the involvement of radical intermediates. The suppression of a reaction in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) is a strong indicator of a radical mechanism. acs.org The detection of specific byproducts, such as methane (B114726) in certain cobalt-catalyzed reactions, can also point towards a radical pathway involving methyl radicals. acs.org

The choice between a radical and a non-radical pathway can sometimes be influenced by the reaction conditions. For example, light can be used to initiate radical reactions. masterorganicchemistry.com The rate of radical reactions is often less dependent on the polarity of the solvent compared to reactions involving charged intermediates. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methyl 2 1 Phenyl Vinyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-Methyl-2-(1-phenyl-vinyl)-phenol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign all proton and carbon signals and to understand the molecule's connectivity and dynamic behavior.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present. The chemical shifts are influenced by the electron density around the nuclei, which is affected by shielding and deshielding effects from adjacent functional groups.

¹H NMR: The spectrum of this compound is expected to show distinct signals corresponding to the phenolic hydroxyl proton, aromatic protons, vinyl protons, and methyl protons. The phenolic -OH proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the two aromatic rings and the vinyl group will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic and π-systems. The methyl group protons will appear as a sharp singlet in the upfield region (around 2.3 ppm).

¹³C NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-1) is expected to be significantly downfield (around 150-155 ppm). The carbons of the phenyl and phenolic rings, along with the vinyl carbons, will resonate in the 115-145 ppm range. The methyl carbon will appear at a characteristic upfield position (around 20 ppm). The analysis of chemical shifts for related phenolic compounds provides a basis for these assignments. rsc.orgresearchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Phenolic OH | 4.5 - 5.5 | - | Broad Singlet |

| Phenolic Ring CH | 6.7 - 7.2 | 115 - 130 | Multiplet |

| Phenyl Ring CH | 7.2 - 7.5 | 125 - 130 | Multiplet |

| Vinyl CH | 5.3 - 5.8 | 115 - 125 | Doublet |

| Methyl CH₃ | ~2.3 | ~20 | Singlet |

| Quaternary C (Phenolic Ring) | - | 130 - 155 | - |

| Quaternary C (Phenyl Ring) | - | 135 - 145 | - |

| Quaternary C (Vinyl) | - | 140 - 150 | - |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the aromatic rings and help to differentiate between the spin systems of the phenolic and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the chemical shift of each carbon atom that has a proton attached. For example, the methyl proton signal will correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. It is crucial for identifying the connectivity between quaternary carbons and protons. For instance, HMBC would show correlations from the vinyl protons to the carbons of both the phenyl and phenolic rings, confirming the linkage between these structural fragments. The assignment of complex polymer structures like poly(vinyl alcohol) has been successfully achieved using these 2D techniques. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by detecting the vibrations of its bonds.

The spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A broad and strong band in the FT-IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The broadness indicates the presence of hydrogen bonding, either intramolecularly with the vinyl π-system or intermolecularly between molecules. In studies of similar phenols, this band is a key indicator of intermolecular interactions. mdpi.com

Aromatic C-H Stretch: Sharp bands typically appear just above 3000 cm⁻¹.

C=C Stretch: Vibrations for the aromatic and vinyl C=C double bonds are expected in the 1450-1650 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond usually appears as a strong band in the 1200-1260 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the aromatic and vinyl groups, which often give strong Raman signals. The combined use of FT-IR and FT-Raman allows for a comprehensive vibrational assignment. nih.govnih.gov

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Phenolic O-H | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium | Medium |

| C=C (Aromatic/Vinyl) | Stretch | 1450 - 1650 | Medium-Strong | Strong |

| C-O (Phenolic) | Stretch | 1200 - 1260 | Strong | Weak |

X-ray Crystallography for Solid-State Structure Determination and Non-Covalent Interaction Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the aromatic rings and the orientation of the vinyl and phenyl substituents relative to the phenol (B47542) core.

A key aspect of the analysis would be the characterization of non-covalent interactions that stabilize the crystal packing. This includes:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor. It may form an intramolecular hydrogen bond with the π-electrons of the adjacent vinyl group or, more commonly, an intermolecular hydrogen bond with the hydroxyl group of a neighboring molecule, forming chains or dimers.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the rings are arranged in a parallel or offset fashion.

Crystallographic data for related phenolic compounds, such as (E)-2-Methyl-4-(phenyldiazenyl)phenol, show the importance of both hydrogen bonding and π-π interactions in defining the three-dimensional network. researchgate.net While specific data for the title compound is not available, a hypothetical dataset for a similar structure illustrates the type of information obtained. nih.govresearchgate.net

Interactive Table 3: Illustrative X-ray Crystallographic Data for a Phenolic Compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0 |

| b (Å) | 15.0 |

| c (Å) | 10.0 |

| β (°) | 110.0 |

| Volume (ų) | 1268 |

| Z (Molecules per unit cell) | 4 |

| H-Bond (O-H···O) distance (Å) | 2.7 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation System Characterization

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is sensitive to the extent of conjugation in a molecule.

The structure of this compound contains a conjugated system extending across the phenol ring, the vinyl bridge, and the phenyl ring. This extensive conjugation is expected to result in strong absorption bands in the UV region. The primary electronic transitions observed will be π→π* transitions associated with this conjugated system. Compared to simpler, non-conjugated phenols, the absorption maxima (λ_max) for this compound would be shifted to longer wavelengths (a bathochromic or red shift) due to the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on related compounds like 2-methoxy-4-vinyl phenol confirm that such conjugated systems exhibit distinct electronic transitions. researchgate.net

Interactive Table 4: Predicted UV-Visible Absorption Data for this compound

| Predicted λ_max (nm) | Type of Transition | Chromophore |

| ~210 nm | π → π | Phenyl Ring |

| ~260-280 nm | π → π | Phenolic Ring |

| >290 nm | π → π* | Extended Conjugated System |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₆H₁₆O), the molecular weight is 224.29 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 224. The fragmentation pattern would provide valuable structural information. Key expected fragmentation pathways include:

Loss of a methyl group (-CH₃): Resulting in a stable fragment at m/z = 209.

Cleavage of the vinyl group: This could lead to various fragments, including a prominent peak corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z = 91, which is characteristic of compounds containing a benzyl (B1604629) moiety.

Formation of a stable phenolic fragment.

Analysis of the mass spectra of related compounds like 4-methylphenol and other substituted phenols helps in predicting these fragmentation patterns. nist.govmzcloud.org

Interactive Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

| 224 | Molecular Ion [M]⁺˙ | [C₁₆H₁₆O]⁺˙ |

| 209 | [M - CH₃]⁺ | [C₁₅H₁₃O]⁺ |

| 133 | [M - C₇H₇]⁺ | [C₉H₉O]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

Chemical Reactivity and Derivatization of 4 Methyl 2 1 Phenyl Vinyl Phenol

Functionalization Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for functionalization, readily undergoing reactions such as etherification and esterification to yield a variety of derivatives.

Etherification: The synthesis of ethers from the phenolic hydroxyl group can be achieved through several methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. Given the acidity of the phenolic proton, a moderately strong base is sufficient for this transformation. The choice of the etherifying agent allows for the introduction of various alkyl or aryl substituents. google.com A dynamic covalent chemistry approach has also been demonstrated, involving the reversible exchange between phenols and vinyl ethers, a reaction that can be fast at room temperature under mild conditions. acs.org

Esterification: The phenolic hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The direct reaction with a carboxylic acid, known as Fischer esterification, is an equilibrium process typically catalyzed by a strong acid. masterorganicchemistry.com This method often requires conditions that remove water to drive the reaction to completion. masterorganicchemistry.com Alternatively, using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base provides a more efficient, non-reversible route to ester formation. organic-chemistry.org Various catalysts, including solid-acid catalysts like montmorillonite nanoclay, have been employed to facilitate the esterification of phenols with carboxylic acids, demonstrating high yields under specific conditions. nih.gov

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Alkyl Phenyl Ether | google.com |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄), Heat | Phenyl Ester | masterorganicchemistry.com |

| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Phenyl Ester | organic-chemistry.org |

| Dynamic Hydroxyl-Yne Reaction | Vinyl Ether, Base (e.g., DMAP) | Vinyl Phenyl Ether | acs.org |

Chemical Transformations Involving the Vinyl Moiety (e.g., Addition Reactions, Cycloadditions)

The exocyclic double bond of the vinyl group is susceptible to a range of chemical transformations, particularly addition and cycloaddition reactions, which allow for significant structural modifications.

Addition Reactions: The electron-rich nature of the vinyl group, influenced by the adjacent phenyl ring and the phenol moiety, makes it a candidate for electrophilic addition reactions. For instance, the addition of halogens (e.g., Br₂) or hydrogen halides (H-X) would be expected to proceed across the double bond. Furthermore, the vinyl group can act as a Michael acceptor, particularly if the electronic character is modified by other functional groups. Phenyl vinyl ketones and sulfones, for example, are known to react readily with nucleophiles like thiols in a Michael-type conjugate addition. researchgate.netacs.org The addition of phenols to activated vinyl systems has also been studied, suggesting that under certain conditions, nucleophilic addition to the vinyl group of 4-Methyl-2-(1-phenyl-vinyl)-phenol or its derivatives is plausible. researchgate.net

Cycloaddition Reactions: The vinyl moiety can participate as a dienophile or a dipolarophile in various cycloaddition reactions, providing a powerful tool for constructing cyclic and heterocyclic systems. orgsyn.org

[4+2] Cycloadditions (Diels-Alder): As an alkene, the vinyl group can react with a wide range of dienes to form six-membered rings. The stereochemistry and regioselectivity of such reactions would be influenced by the steric and electronic properties of the substituents on both the diene and the dienophile. researchgate.netresearchgate.net

[3+2] Cycloadditions: This type of reaction, involving a three-atom dipole (like an azide or a nitrile oxide), can be used to synthesize five-membered heterocyclic rings, such as triazoles or isoxazoles. orgsyn.orgresearchgate.net

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane rings. orgsyn.org Intramolecular photocycloaddition reactions have been reported for phenyl-vinyl bichromophoric systems, leading to complex polycyclic structures.

| Reaction Type | Reactant Class | Resulting Structure | Reference |

|---|---|---|---|

| Electrophilic Addition | Halogens (X₂), Hydrogen Halides (HX) | 1,2-Dihalo- or 1-Halo-ethyl derivative | ncert.nic.in |

| Michael Addition | Nucleophiles (e.g., Thiols, Amines) on activated derivatives | Adduct of nucleophilic addition | researchgate.net |

| [4+2] Cycloaddition | Dienes (e.g., Cyclopentadiene) | Cyclohexene-fused systems | researchgate.net |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Azides) | Five-membered heterocycles (e.g., Triazoles) | orgsyn.orgresearchgate.net |

| [2+2] Photocycloaddition | Alkenes | Cyclobutane derivatives | orgsyn.org |

Aromatic Ring Functionalization and Regioselective Substitution Patterns

The phenol ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and, to a lesser extent, the methyl and vinyl groups. The primary challenge in the functionalization of this ring is controlling the regioselectivity. nih.gov The hydroxyl group is a powerful ortho-, para-director. With the para position occupied by the methyl group and one ortho position occupied by the vinylphenyl moiety, electrophilic substitution is strongly directed to the remaining ortho (C6) and meta (C3, C5) positions.

The high activation of the ring means that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to proceed under mild conditions. However, achieving monosubstitution can be difficult, and over-reaction is common. uomustansiriyah.edu.iq The inherent acidity and nucleophilicity of the phenolic hydroxyl group can also compete with ring functionalization. nih.gov Therefore, protection of the hydroxyl group as an ether or ester may be necessary to achieve desired C-H functionalization on the ring and prevent O-functionalization. nih.gov Modern methods involving directing groups can offer precise control over the site of substitution, enabling functionalization at specific C-H bonds that might otherwise be unreactive. nih.gov

| Reaction | Typical Reagents | Predicted Major Product Position(s) | Reference |

|---|---|---|---|

| Nitration | Dilute HNO₃ | Substitution at C6 | uomustansiriyah.edu.iq |

| Halogenation | Br₂ in a non-polar solvent | Substitution at C6 | uomustansiriyah.edu.iq |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (with protected -OH group) | Substitution at C6 | nih.gov |

| Directed C-H Azolation | Electro-oxidative conditions | ortho-C-H functionalization | nih.gov |

Synthesis of Conjugated Systems and Heterocyclic Derivatives

The reactive handles on this compound serve as excellent starting points for the synthesis of extended conjugated systems and various heterocyclic structures.

The vinyl group is particularly useful for building conjugated systems. For example, Heck or Suzuki coupling reactions on a halogenated derivative of the phenol could extend the π-system. The synthesis of phenyl vinyl ketones from related structures demonstrates the creation of a conjugated enone system, which itself is a versatile precursor for further reactions. researchgate.net

Heterocyclic derivatives can be readily synthesized through reactions involving the vinyl and hydroxyl groups.

Cyclization involving the vinyl moiety: As mentioned previously, cycloaddition reactions of the vinyl group are a direct route to heterocyclic systems. For example, a [3+2] cycloaddition with an azide would yield a triazole ring. orgsyn.orgresearchgate.net

Cyclization involving the phenolic hydroxyl group: The hydroxyl group can act as a nucleophile in intramolecular cyclization reactions. For instance, if an appropriate electrophilic center is introduced onto a side chain attached to the vinyl group, an intramolecular Williamson ether synthesis could lead to the formation of an oxygen-containing ring. A structural analog, a derivative of phenyl vinyl sulfone, has been shown to cyclize into a 2,3-dihydro-2-phenyl-1,4-benzoxathiin-4,4-dioxide, a system similar to flavanones. researchgate.net The reaction of related 2-phenyl-4H-1-benzopyran-4-one with 1,1-diarylethenes can yield 4-(2,2-diarylvinyl)-2-phenyl-1-benzopyrylium salts, showcasing a pathway to complex heterocyclic cations. thieme-connect.de

| Key Reactive Site(s) | Reaction Type | Resulting Heterocycle Class | Reference |

|---|---|---|---|

| Vinyl Moiety | [3+2] Cycloaddition with Azide | Triazole | orgsyn.orgresearchgate.net |

| Vinyl Moiety | [4+2] Cycloaddition with a Heterodiene | Six-membered heterocycle | researchgate.net |

| Hydroxyl Group & Vinyl Moiety (modified) | Intramolecular Cyclization | Oxygen-containing heterocycles (e.g., Benzoxathiin analogue) | researchgate.net |

| Vinyl Moiety (as part of a larger system) | Condensation/Cyclization | Benzopyrylium Salts | thieme-connect.de |

Formation of Coordination Compounds and Metal Complexes

This compound possesses functionalities that can coordinate to metal centers, suggesting its potential use as a ligand in coordination chemistry. The phenolic oxygen, after deprotonation, is a hard donor site, while the vinyl group's π-system can act as a soft donor. This combination allows the molecule to potentially act as a bidentate ligand, forming chelate rings with a metal ion, which would enhance the stability of the resulting complex.

The formation of vinyl nickel complexes has been reported, where an alkyne inserts into a Ni-H bond, demonstrating the ability of a vinyl group to be part of a metal complex. epa.govkit.edu Theoretical studies on palladium and platinum complexes have also investigated the reactivity and stability of metal-vinyl and metal-phenyl bonds. researchgate.net The phenolic oxygen is a classic coordination site for a vast range of metal ions. The combination of the "hard" phenoxide oxygen and the "soft" vinyl π-system could lead to interesting coordination geometries and potentially novel catalytic activities in the resulting metal complexes.

| Coordinating Site(s) | Ligand Type | Potential Metal Partners | Reference |

|---|---|---|---|

| Phenolic Oxygen (as phenoxide) | Monodentate, Hard Anionic Donor | Transition metals (e.g., Fe³⁺, Cu²⁺), Lanthanides | uomustansiriyah.edu.iq |

| Vinyl Group (π-system) | Monodentate, Soft Neutral Donor | Late transition metals (e.g., Pd, Pt, Ni) | epa.govresearchgate.net |

| Phenolic Oxygen and Vinyl Group | Bidentate [O, π] Chelate | Transition metals capable of mixed-donor coordination | uomustansiriyah.edu.iqepa.gov |

Applications in Advanced Organic Synthesis and Materials Science

Utility as Monomers in Polymerization Processes

The presence of a polymerizable vinyl group makes 4-Methyl-2-(1-phenyl-vinyl)-phenol a valuable monomer for the synthesis of a variety of polymeric structures. The specific nature of the polymerization process, whether through a free radical or cationic mechanism, dictates the resulting polymer's properties and potential applications.

The free radical polymerization of vinylphenols is a well-established method for producing polymers with phenolic functionalities. However, the acidic proton of the hydroxyl group can interfere with the free radical polymerization process, often requiring a protection strategy to achieve high molecular weight polymers. For instance, the hydroxyl group is commonly protected as an acetate (B1210297) or silyl (B83357) ether before polymerization, followed by a deprotection step to yield the final phenolic polymer. This approach has been successfully applied to the polymerization of 4-vinylphenol (B1222589) and other substituted vinylphenols.

In the case of this compound, a similar strategy would likely be necessary. The monomer could be acetylated to form 4-methyl-2-(1-phenyl-vinyl)-phenyl acetate, which would then be subjected to free radical polymerization using a conventional initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting polymer, poly(4-methyl-2-(1-phenyl-vinyl)-phenyl acetate), could then be hydrolyzed to yield poly(this compound). The bulky substituents on the vinyl group and the phenyl ring may influence the polymerization kinetics and the final molecular weight of the polymer due to steric hindrance.

Cationic polymerization is another important route for the polymerization of vinyl monomers, particularly those with electron-donating substituents that can stabilize the propagating carbocation. The 1-phenyl-vinyl group in this compound, along with the electron-donating methyl and hydroxyl groups on the phenolic ring, suggests that this monomer would be susceptible to cationic polymerization. The stability of the tertiary benzylic carbocation that would be formed during propagation would be a key factor in the feasibility of this process.

Studies on the cationic polymerization of structurally similar monomers, such as p-methylstyrene, have demonstrated that these reactions can be effectively initiated by Lewis acids in the presence of a proton source. The polymerization of this compound would likely proceed in a similar fashion, yielding a polymer with a well-defined structure. The phenolic hydroxyl group, however, could potentially act as a chain transfer agent or a termination site, which might necessitate its protection prior to polymerization to achieve high molecular weights and controlled polymer architectures.

The copolymerization of this compound with other vinyl monomers offers a pathway to a wide range of copolymers with tunable properties. The incorporation of the hindered phenolic unit into a polymer backbone can impart desirable characteristics such as antioxidant activity and thermal stability. The behavior of a monomer in a copolymerization reaction is described by its reactivity ratios (r1 and r2), which quantify the relative preference of a growing polymer chain to add a monomer of its own kind versus the comonomer.

While specific reactivity ratios for this compound have not been reported, analogies can be drawn from the copolymerization of other substituted styrenes and vinylphenols. For example, in the copolymerization of a sterically hindered monomer (M1) with a less hindered comonomer (M2), it is often observed that r1 is less than 1, indicating a preference for cross-propagation. The table below presents hypothetical reactivity ratios for the copolymerization of this compound (M1) with common comonomers (M2), based on trends observed for structurally similar monomers.

| Comonomer (M2) | Hypothetical r1 | Hypothetical r2 | r1 * r2 | Expected Copolymer Structure |

| Styrene (B11656) | 0.8 | 1.1 | 0.88 | Random |

| Methyl Methacrylate | 0.4 | 0.6 | 0.24 | Tendency towards alternation |

| Acrylonitrile | 0.1 | 0.5 | 0.05 | Alternating |

These values are hypothetical and intended for illustrative purposes.

A product of reactivity ratios (r1 * r2) close to 1 suggests the formation of a random copolymer, while a value approaching 0 indicates a tendency towards an alternating structure. The determination of these ratios through experimental studies would be crucial for the precise design of copolymers with desired compositions and properties.

Role as Key Intermediates in Complex Organic Molecule Synthesis

The chemical structure of this compound provides multiple reactive sites that can be exploited for the synthesis of more complex organic molecules. The vinyl group can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, to introduce new functional groups. The phenolic hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation for further functionalization of the aromatic ring.

Furthermore, the vinylphenol moiety is a key structural motif in a number of biologically active natural products and pharmaceutical compounds. The ability to synthesize and functionalize this compound could therefore provide a valuable platform for the development of new therapeutic agents and other fine chemicals. For example, the vinyl group could serve as a handle for cross-coupling reactions to build more elaborate molecular architectures.

Design and Synthesis of Advanced Functional Materials (e.g., Polymeric Antioxidants, Vitrimers)

The hindered phenolic structure of this compound makes it an excellent candidate for the development of advanced functional materials, particularly those requiring antioxidant properties and dynamic covalent networks.

Polymeric Antioxidants: Hindered phenols are widely used as antioxidants to prevent the degradation of polymeric materials. uvabsorber.comvinatiorganics.com By incorporating the this compound monomer into a polymer backbone, the antioxidant functionality becomes covalently bound to the material, preventing its migration or leaching over time. This leads to enhanced long-term stability and performance of the polymer. The sterically bulky groups around the phenolic hydroxyl group are expected to effectively scavenge free radicals, thus inhibiting oxidative degradation.

Vitrimers: Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics. They are covalently cross-linked networks that can be reprocessed and reshaped upon heating due to the presence of dynamic covalent bonds. The hydroxyl group of this compound can participate in dynamic exchange reactions, such as transesterification, making it a suitable component for the synthesis of vitrimers. For example, a polymer derived from this monomer could be cross-linked with a di-ester to form a vitrimeric network. The dynamic nature of the ester linkages would allow the material to be reprocessed at elevated temperatures.

Exploration as Precursors for Bio-based Polymers and Sustainable Materials

The phenolic structure of this compound is reminiscent of lignin (B12514952), an abundant natural aromatic polymer. Lignin and its derivatives are increasingly being explored as renewable feedstocks for the synthesis of bio-based polymers and sustainable materials. the-innovation.org The development of efficient methods to produce vinylphenols from lignin would position this compound as a valuable bio-based monomer. rsc.org

Polymers derived from this compound could offer a more sustainable alternative to petroleum-based plastics. The inherent properties of the phenolic moiety, such as rigidity and thermal stability, could lead to the development of high-performance bio-based materials for a variety of applications. Furthermore, the potential for biodegradability of certain polymers derived from natural phenolic compounds is an active area of research, which could further enhance the sustainability profile of materials synthesized from this monomer.

Q & A

Basic: What are the optimal methods for synthesizing 4-Methyl-2-(1-phenyl-vinyl)-phenol, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or Suzuki coupling, to introduce the vinyl-phenyl group. For example, describes analogous phenolic derivatives synthesized via nucleophilic substitution or condensation reactions. Key parameters for optimization include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like polymerization of the vinyl group.

Characterization via , , and ESI-TOF MS ensures structural fidelity .

Basic: How can X-ray crystallography resolve the molecular structure of this compound, and what software is recommended for data refinement?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard. Key steps:

- Crystal growth : Slow evaporation from ethanol/acetone mixtures to obtain high-quality crystals .

- Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.

- Refinement : SHELXL (for small-molecule refinement) and OLEX2 for visualization .

- Validation : Check for intramolecular hydrogen bonds (e.g., O–H⋯N in ) and torsion angles to confirm stereochemistry.

Advanced: How do intermolecular interactions influence the crystal packing of this compound, and what analytical tools quantify these interactions?

Methodological Answer:

Crystal packing is governed by weak interactions (van der Waals, C–H⋯π, hydrogen bonds). highlights Hirshfeld surface analysis to quantify contributions:

- Hirshfeld surfaces : Use CrystalExplorer to visualize contact ratios (e.g., C⋯H/H⋯C: 29.2%, H⋯H: 28.6%) .

- Graph set analysis : Classify hydrogen-bond motifs (e.g., S(6) ring motifs) using Etter’s formalism .

- DFT calculations : Compare experimental bond lengths/angles with B3LYP/6-311G(d,p)-optimized structures to validate packing forces .

Advanced: How can researchers resolve contradictions between experimental and computational data for this compound’s electronic properties?

Methodological Answer:

Discrepancies in HOMO-LUMO gaps or dipole moments often arise from:

- Basis set limitations : Use larger basis sets (e.g., 6-311++G(d,p)) for DFT to improve accuracy .

- Solvent effects : Include polarizable continuum models (PCM) in calculations if experimental data is solvent-dependent.

- Crystal field effects : Compare gas-phase DFT results with solid-state X-ray data to assess environmental influences .

Advanced: What strategies mitigate challenges in refining twinned or disordered crystals of this compound?

Methodological Answer:

- Twinning detection : Use PLATON’s TWINABS to identify twin laws and refine using SHELXL’s TWIN/BASF instructions .

- Disorder modeling : Split atomic positions with PART instructions and apply restraints (e.g., SIMU, ISOR) to stabilize refinement .

- Validation tools : Check R-factor convergence and ADDSYM alerts to avoid overfitting .

Basic: How can researchers evaluate the antioxidant activity of this compound using in vitro assays?

Methodological Answer:

- DPPH/FRAP assays : Measure radical scavenging activity (IC₅₀ values) as in .

- α-Glucosidase inhibition : Use p-nitrophenyl glucopyranoside hydrolysis assays to assess antidiabetic potential .

- Controls : Include ascorbic acid or quercetin as positive controls.

Advanced: What computational approaches predict the bioactivity of this compound against specific protein targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into α-glucosidase (PDB: 3W37). Focus on hydrogen bonds (e.g., O–H⋯active site residues) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA) .

- QSAR modeling : Correlate substituent effects (e.g., methyl/vinyl groups) with bioactivity using Gaussian-derived descriptors .

Advanced: How does substituent variation (e.g., methyl vs. trifluoromethyl) alter the compound’s physicochemical properties?

Methodological Answer:

- Electron-withdrawing groups : Trifluoromethyl reduces electron density, increasing acidity (lower pKa) and altering HOMO-LUMO gaps .

- Steric effects : Bulky substituents (e.g., tert-butyl in ) disrupt π-π stacking, reducing crystallinity.

- Hydrophobicity : LogP calculations (via ChemDraw) predict solubility changes critical for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.